molecular formula C13H14FNO B7426683 N-(4-fluorophenyl)-N-methylcyclopentene-1-carboxamide

N-(4-fluorophenyl)-N-methylcyclopentene-1-carboxamide

Cat. No.: B7426683
M. Wt: 219.25 g/mol
InChI Key: WDCUXJRFFBFESU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-fluorophenyl)-N-methylcyclopentene-1-carboxamide is an organic compound that belongs to the class of amides It features a cyclopentene ring substituted with a carboxamide group, which is further substituted with a 4-fluorophenyl and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-fluorophenyl)-N-methylcyclopentene-1-carboxamide typically involves the reaction of 4-fluoroaniline with cyclopentene-1-carboxylic acid chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate amide, which is then methylated using methyl iodide under basic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as recrystallization and chromatography would be employed to achieve high-quality product.

Chemical Reactions Analysis

Types of Reactions

N-(4-fluorophenyl)-N-methylcyclopentene-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the amide group to an amine.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

N-(4-fluorophenyl)-N-methylcyclopentene-1-carboxamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly in the treatment of neurological disorders.

    Materials Science: The compound is explored for its use in the synthesis of advanced materials with specific electronic properties.

    Biological Research: It is used as a tool compound to study the effects of fluorinated amides on biological systems, including enzyme inhibition and receptor binding studies.

    Industrial Applications: The compound is investigated for its potential use in the production of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of N-(4-fluorophenyl)-N-methylcyclopentene-1-carboxamide involves its interaction with specific molecular targets in biological systems. The fluorine atom on the phenyl ring enhances the compound’s binding affinity to certain receptors or enzymes, leading to modulation of their activity. The carboxamide group plays a crucial role in hydrogen bonding and electrostatic interactions, further stabilizing the compound’s binding to its target.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-fluorophenyl)-N-methylcyclopentane-1-carboxamide
  • N-(4-chlorophenyl)-N-methylcyclopentene-1-carboxamide
  • N-(4-fluorophenyl)-N-ethylcyclopentene-1-carboxamide

Uniqueness

N-(4-fluorophenyl)-N-methylcyclopentene-1-carboxamide is unique due to the presence of the fluorine atom, which imparts distinct electronic properties and enhances its binding affinity to biological targets. The cyclopentene ring provides rigidity to the molecular structure, influencing its overall conformation and reactivity compared to similar compounds with different substituents or ring structures.

Properties

IUPAC Name

N-(4-fluorophenyl)-N-methylcyclopentene-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14FNO/c1-15(12-8-6-11(14)7-9-12)13(16)10-4-2-3-5-10/h4,6-9H,2-3,5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDCUXJRFFBFESU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC=C(C=C1)F)C(=O)C2=CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14FNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.